6-Chloronaphthalene-2-thiol

Description

Chemical Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service registry number 392330-26-6 and possesses the molecular formula C₁₀H₇ClS. The compound is recognized under multiple nomenclature systems, with the International Union of Pure and Applied Chemistry name being 6-chloro-2-naphthalenethiol. Alternative designations include 6-chloro-2-mercaptonaphthalene and this compound, reflecting the historical development of chemical naming conventions.

The molecular weight of this compound is precisely 194.68 grams per mole, and it exhibits a characteristic white powder appearance under standard conditions. The compound's identification is further supported by specific spectroscopic signatures, including nuclear magnetic resonance spectral data that confirms its structural integrity. The precise molecular descriptor, represented by the Simplified Molecular-Input Line-Entry System notation as SC1=CC2=CC=C(Cl)C=C2C=C1, provides an unambiguous structural representation.

Historical Context and Discovery

The development of this compound synthesis emerged from broader research into naphthalene derivatives and organosulfur chemistry. Historical patent literature from the early 20th century documented processes for preparing various naphthalenethiol compounds, establishing foundational synthetic approaches that would later be refined for specific substituted derivatives. The preparation of naphthalenethiol compounds was initially achieved through the reaction of naphthols with hydrogen sulfide in the presence of thoria dehydration catalysts at elevated temperatures ranging from 350 to 600 degrees Celsius.

Early synthetic methodologies focused on the conversion of 2-naphthol to 2-naphthalenethiol, achieving conversion rates of 78 percent with yields of 61 percent for the target thiol compound. These pioneering efforts established the fundamental principles of thiol group introduction onto aromatic systems through sulfur-containing reagents. The evolution toward chlorinated derivatives represented a natural progression in the field, driven by the desire to introduce additional functionality and modify electronic properties of the naphthalene scaffold.

The refinement of synthetic approaches continued through the latter half of the 20th century, with particular advances in the reduction of sulfonyl chloride precursors using lithium aluminum hydride as a reducing agent. This methodology demonstrated excellent yields, with documented synthesis achieving 88 percent yield through the reduction of 6-chloronaphthalene-2-sulfonyl chloride in tetrahydrofuran solvent systems.

Significance in Organic Chemistry

This compound occupies a strategically important position within organic chemistry due to its dual functionality and unique electronic characteristics. The compound serves as a versatile intermediate in the preparation of other sulfur-containing compounds and demonstrates particular utility as a ligand in coordination chemistry applications. The presence of the thiol functional group enables its function as a reducing agent and facilitates the formation of disulfide bonds, expanding its synthetic versatility.

The strategic positioning of the chlorine substituent at the 6-position introduces significant electronegativity effects that influence both the compound's reactivity profile and solubility characteristics. This electronic modification enhances the compound's utility in various chemical transformations, particularly those requiring activated aromatic systems. The compound's aromatic character, derived from the naphthalene backbone consisting of two fused benzene rings, provides a planar structure that contributes to its coordination properties and intermolecular interactions.

Research applications have demonstrated the compound's effectiveness in organic synthesis protocols, where it serves as a building block for more complex molecular architectures. The thiol functionality enables nucleophilic substitution reactions, while the chlorine substituent can participate in various coupling reactions and electrophilic aromatic substitution processes. This dual reactivity makes the compound particularly valuable for constructing molecules with specific electronic and steric requirements.

Structural Overview and Classification

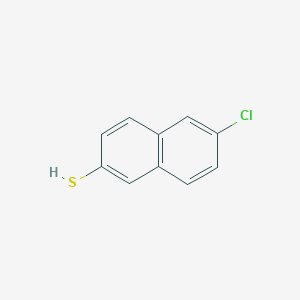

This compound belongs to the broader classification of organosulfur compounds, specifically within the subcategory of aromatic thiols. The compound features a naphthalene backbone, which consists of two fused benzene rings arranged in a linear configuration, providing the fundamental aromatic framework. This polycyclic aromatic structure contributes significantly to the compound's stability and electronic properties.

The chlorine substituent is positioned at the 6-carbon of the naphthalene system, which corresponds to a position that is para to the thiol-bearing carbon when considering the individual benzene ring containing the thiol group. This substitution pattern creates specific electronic effects through the resonance and inductive properties of the chlorine atom. The electron-withdrawing nature of chlorine influences the electron density distribution throughout the aromatic system, affecting both the reactivity of the thiol group and the overall molecular properties.

The thiol functional group, characterized by the sulfur-hydrogen bond, is attached at the 2-position of the naphthalene system. This positioning places the thiol group in a location that allows for optimal accessibility while minimizing steric hindrance from the adjacent aromatic system. The sulfur atom in the thiol group possesses lone pairs of electrons that can participate in coordination bonding and nucleophilic reactions, contributing to the compound's versatility in synthetic applications.

The molecular geometry exhibits a planar aromatic system with the thiol group extending slightly out of the aromatic plane due to the tetrahedral geometry around the sulfur atom. This three-dimensional arrangement influences the compound's ability to form intermolecular interactions and affects its physical properties, including melting point, solubility, and volatility characteristics.

| Structural Feature | Classification | Electronic Effect |

|---|---|---|

| Naphthalene backbone | Polycyclic aromatic | Electron delocalization |

| Chlorine substituent | Halogen at position 6 | Electron-withdrawing |

| Thiol group | Sulfur functional group at position 2 | Nucleophilic character |

| Overall structure | Aromatic organosulfur compound | Mixed electronic properties |

Properties

IUPAC Name |

6-chloronaphthalene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDQDTFBOZKROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591281 | |

| Record name | 6-Chloronaphthalene-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392330-26-6 | |

| Record name | 6-Chloronaphthalene-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Step

- Starting Material: Naphthalene or substituted naphthalene derivatives.

- Reagents: Chlorine gas or chlorinating agents under controlled temperature.

- Conditions: Temperature control is critical to ensure regioselective chlorination at the 6-position.

- Outcome: Formation of 6-chloronaphthalene as the key intermediate.

Thiolation Step

- Reagents: Thiourea or sodium methyl mercaptan (sodium thiomethoxide) in aqueous or organic solvents.

- Catalysts: Bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate.

- Reaction Conditions: Typically conducted at low temperatures (0–10 °C) to control reaction rate and selectivity.

- Process: The chlorinated intermediate undergoes nucleophilic substitution with the thiolating agent, followed by hydrolysis to yield 6-chloronaphthalene-2-thiol.

A patented method for preparing related chlorothiol compounds (e.g., 2-chloro-6-methylthiotoluene) provides a useful analog for understanding the preparation of this compound. This method involves:

- Step a: Diazotization of an amino-substituted chlorinated aromatic compound with sodium nitrite in acidic aqueous media (hydrochloric or sulfuric acid), at temperatures between -10 °C and 10 °C, for 1–10 hours.

- Step b: Reaction of the diazonium salt intermediate with sodium methyl mercaptan in the presence of a base catalyst (sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide) at 10–130 °C for 2–10 hours.

This two-step process yields high purity chlorothiol compounds with yields up to 96%, using environmentally friendlier solvents and reagents, and is suitable for large-scale production.

- The diazotization-thiolation sequence is highly effective for preparing chlorothiol compounds with high regioselectivity and yield.

- Use of aqueous sodium methyl mercaptan solutions and mild bases reduces environmental hazards compared to solid sodium thiomethoxide or toxic solvents like hexamethylphosphoramide.

- Temperature control during diazotization is critical to prevent side reactions and decomposition of diazonium intermediates.

- The choice of acid (hydrochloric vs. sulfuric) and base catalyst can influence yield and purity; hydrochloric acid with sodium hydroxide or potassium hydroxide often provides optimal results.

- Post-reaction workup involving solvent extraction (e.g., toluene, dichloromethane) and washing steps ensures removal of impurities and high product purity.

- The method is scalable and suitable for industrial production due to fewer reaction steps, lower cost, and environmental friendliness.

The preparation of this compound involves chlorination of naphthalene derivatives followed by thiolation, commonly via nucleophilic substitution with thiourea or sodium methyl mercaptan under basic conditions. Industrially, a diazotization approach starting from amino-substituted chlorinated aromatics, followed by reaction with sodium methyl mercaptan in the presence of base catalysts, offers a high-yield, environmentally safer, and scalable method. Reaction parameters such as temperature, molar ratios, and choice of acid/base catalysts are critical for optimizing yield and purity. This method aligns with modern green chemistry principles and industrial feasibility.

Scientific Research Applications

Organic Synthesis

6-Chloronaphthalene-2-thiol is extensively utilized as an intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules.

Key Reactions:

- Nucleophilic Aromatic Substitution: The thiol group can displace halides or other leaving groups in aromatic systems.

- Formation of Thiol Derivatives: It can be converted into various thiol derivatives that have applications in medicinal chemistry.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a building block for the synthesis of bioactive compounds. Its derivatives are investigated for their potential therapeutic effects.

Case Studies:

- Anticancer Agents: Research has shown that compounds derived from this compound exhibit cytotoxic activity against cancer cell lines, making them candidates for further development as anticancer drugs .

- Antimicrobial Activity: Some derivatives have demonstrated antimicrobial properties, suggesting potential use in treating infections .

Materials Science

The compound is also significant in materials science, particularly in the development of new materials with enhanced properties.

Applications:

- Surface Coatings: this compound is used to modify surfaces to improve adhesion and corrosion resistance in coatings .

- Nanotechnology: It plays a role in synthesizing nanoparticles with specific functionalities, such as drug delivery systems that utilize the thiol group for conjugation with therapeutic agents .

Environmental Studies

The environmental impact of chlorinated compounds has led to studies on the degradation pathways of this compound and its potential toxic effects.

Research Findings:

- Thermal Decomposition Studies: Investigations into the thermal stability and decomposition products highlight the formation of toxic byproducts during combustion processes, raising concerns about environmental pollution .

- Biodegradation Potential: Studies suggest that certain microbial strains can degrade chlorinated thiols, offering insights into bioremediation strategies for contaminated sites .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection and quantification of various analytes.

Techniques:

Mechanism of Action

The mechanism of action of 6-Chloronaphthalene-2-thiol involves its thiol group, which can participate in redox reactions and form disulfide bonds. This thiol-disulfide exchange is crucial in various biochemical pathways, including antioxidant defense mechanisms and protein folding. The compound can also act as a radical scavenger, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

6-Chloronaphthalene-2-sulfonyl chloride

- Molecular Formula : C₁₀H₆Cl₂O₂S

- Functional Group : Sulfonyl chloride (-SO₂Cl) at position 2.

- Properties : Highly reactive electrophile, used in synthesizing sulfonamides and sulfonate esters. The sulfonyl chloride group’s strong electron-withdrawing nature contrasts with the nucleophilic thiol in 6-Chloronaphthalene-2-thiol .

2-Acetyl-6-methoxynaphthalene

- Molecular Formula : C₁₃H₁₂O₂

- Functional Groups : Acetyl (-COCH₃) at position 2 and methoxy (-OCH₃) at position 4.

- Properties : Electron-donating methoxy and electron-withdrawing acetyl groups create a polarized aromatic system. This compound is a key intermediate in Naproxen synthesis, highlighting its pharmaceutical relevance compared to the thiol derivative .

1-Chloro-6-(chloromethyl)naphthalene

- Molecular Formula : C₁₁H₈Cl₂

- Functional Groups : Chlorine at position 1 and chloromethyl (-CH₂Cl) at position 5.

- Properties : The chloromethyl group facilitates nucleophilic substitution reactions, making it useful in polymer crosslinking and agrochemical synthesis. Its bifunctional reactivity differs from the thiol’s redox-active properties .

Physicochemical Properties

Biological Activity

6-Chloronaphthalene-2-thiol (C10H7ClS) is a thiol compound that exhibits significant biological activity due to its ability to interact with various biomolecules. This article provides an overview of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by research findings and data tables.

Target Interactions

this compound can bind to specific biomolecules such as enzymes and receptors, which alters their activity. This binding can lead to either inhibition or activation of enzymatic functions, impacting various cellular processes.

Radical Scavenging and Antioxidant Activity

Thiols are known for their rapid reaction with biological free radicals, acting as effective radical scavengers. This property enables this compound to mitigate oxidative stress within cells by regulating the oxidation state of glutathione and influencing protein s-thiolation.

Biochemical Pathways

The compound plays a role in several biochemical pathways, including:

- Modulation of cell signaling pathways (e.g., kinases and phosphatases)

- Alteration of gene expression

- Influence on cellular metabolism through interaction with metabolic enzymes.

This compound has been identified as an important intermediate in pharmaceutical synthesis. Its unique thiol group allows it to participate in diverse biochemical reactions, contributing to its potential therapeutic applications.

Cellular Effects

Research indicates that this compound influences:

- Cell Proliferation and Differentiation : By modulating signaling pathways, it can affect cellular growth and differentiation processes.

- Apoptosis : The compound may induce apoptosis in certain cancer cell lines through its interactions with critical signaling molecules.

Anticancer Activity

A study evaluating the anticancer effects of various thiol compounds found that this compound exhibited cytotoxicity against specific cancer cell lines. The compound's mechanism involves inducing oxidative stress, leading to apoptosis in cancerous cells.

Table: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | Induction of apoptosis via oxidative stress |

| A549 | 7.5 | Modulation of signaling pathways |

| MCF-7 | 6.0 | Interaction with metabolic enzymes |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its potential therapeutic use. The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics impact its efficacy and safety profile in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 6-Chloronaphthalene-2-thiol in laboratory settings?

- Methodological Answer : Synthesis typically involves chlorination and thiolation of naphthalene derivatives. Key steps include:

- Chlorination : Use electrophilic aromatic substitution with Cl₂ or sulfuryl chloride under controlled temperature (e.g., 40–60°C) to minimize polychlorinated byproducts.

- Thiolation : Introduce the thiol group via nucleophilic substitution, employing reagents like thiourea followed by hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical due to structural analogs (e.g., 6-hydroxynaphthalene derivatives) that may co-elute .

- Challenges : Monitor reaction progress via TLC and HPLC to avoid over-chlorination or incomplete thiolation.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments near Cl and SH groups; deshielding effects are notable at C-2 and C-6.

- FT-IR : Confirm S-H stretching (~2550 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- Computational Analysis : DFT calculations (e.g., Gaussian software) predict electron density distribution, highlighting electrophilic regions for reactivity studies .

- Validation : Compare with structurally similar compounds (e.g., 2-chloronaphthalene) to isolate electronic effects of the thiol group .

Q. What experimental designs are recommended for assessing the systemic toxicity of this compound in animal models?

- Methodological Answer : Follow guidelines from toxicological risk assessment frameworks:

- Dose Randomization : Administer doses via oral gavage or dermal exposure, ensuring randomization to reduce bias (e.g., stratified by weight/age) .

- Endpoints : Monitor systemic effects (e.g., respiratory distress, body weight changes) and histopathological alterations in liver/kidneys.

- Controls : Include vehicle-only and positive controls (e.g., known hepatotoxins) .

- Data Interpretation : Use ANOVA for dose-response trends and Kaplan-Meier survival analysis. Address confounding variables (e.g., sex-specific metabolism) via subgroup analysis .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Measure reaction rates under varying conditions (solvent polarity, temperature) to identify rate-determining steps.

- Isotopic Labeling : Use ³⁶Cl-labeled compounds to track chlorine displacement pathways.

- Computational Modeling : MD simulations (e.g., Amber/GROMACS) can reveal steric hindrance or electronic effects from the thiol group .

- Contradiction Resolution : Compare results with analog studies (e.g., 2-chloronaphthalene lacking thiol) to isolate substituent effects .

Q. What strategies are effective for reconciling discrepancies in reported toxicity data across independent studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies, adjusting for variables like exposure duration and species differences.

- Risk of Bias Assessment : Apply standardized tools (e.g., Table C-6/C-7 from ATSDR reports) to evaluate study quality (e.g., randomization, outcome reporting) .

- Longitudinal Analysis : Track toxicity outcomes over extended periods to distinguish acute vs. chronic effects, as seen in studies on similar chlorinated compounds .

Q. How can researchers explore novel applications of this compound in materials science or catalysis?

- Methodological Answer :

- Surface Functionalization : Test its use as a self-assembled monolayer (SAM) on metal surfaces (Au, Ag) via thiol-metal interactions. Characterize via AFM and XPS.

- Catalytic Screening : Evaluate its role as a ligand in transition-metal complexes (e.g., Pd, Cu) for cross-coupling reactions. Compare turnover numbers with other thiol ligands.

- Hydrogen Bonding Studies : Exploit its thiol and chloro groups for designing supramolecular architectures, leveraging NMR titration experiments to quantify binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.